molecular formula C10H6F3NO3 B13678911 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one

2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one

Katalognummer: B13678911
Molekulargewicht: 245.15 g/mol
InChI-Schlüssel: BZUJHYNCGDFBLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that features a trifluoromethoxy group and an oxazinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4H-benzo[d][1,3]oxazin-4-one with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control reaction parameters more precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as DMSO or tetrahydrofuran (THF) under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various trifluoromethyl-substituted derivatives, while cyclization reactions can produce complex heterocyclic compounds .

Wirkmechanismus

The mechanism of action of 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For example, in antiviral applications, the compound can inhibit virus assembly by interacting with viral proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both a trifluoromethoxy group and an oxazinone ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H6F3NO3

Molekulargewicht

245.15 g/mol

IUPAC-Name

2-methyl-7-(trifluoromethoxy)-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H6F3NO3/c1-5-14-8-4-6(17-10(11,12)13)2-3-7(8)9(15)16-5/h2-4H,1H3

InChI-Schlüssel

BZUJHYNCGDFBLX-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC(=C2)OC(F)(F)F)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.